molecular formula C9H15NO B6174307 (2-isocyanatoethyl)cyclohexane CAS No. 76649-96-2

(2-isocyanatoethyl)cyclohexane

Cat. No.: B6174307
CAS No.: 76649-96-2
M. Wt: 153.22 g/mol
InChI Key: FRZASDFCNJQWML-UHFFFAOYSA-N
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Description

(2-isocyanatoethyl)cyclohexane is an organic compound with the molecular formula C₉H₁₅NO. It is a derivative of cyclohexane, where an isocyanatoethyl group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isocyanatoethyl)cyclohexane typically involves the reaction of cyclohexane with an isocyanate precursor. One common method is the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then reacted with ethylene oxide to yield this compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. Safety measures are crucial due to the toxic nature of some reactants, such as phosgene .

Chemical Reactions Analysis

Types of Reactions

(2-isocyanatoethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include alcohols, amines, and polyols. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions. Solvents such as dichloromethane or toluene are frequently used to dissolve the reactants and control the reaction environment .

Major Products Formed

The major products formed from these reactions include urethanes, ureas, and polyurethanes. These products have significant industrial applications, particularly in the production of foams, coatings, and adhesives .

Scientific Research Applications

(2-isocyanatoethyl)cyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-isocyanatoethyl)cyclohexane primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic groups such as hydroxyl (-OH) and amine (-NH₂) groups. This reactivity is the basis for its use in forming urethanes and ureas. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl isocyanate: Similar in structure but lacks the ethyl group.

    Phenyl isocyanate: Contains a phenyl group instead of a cyclohexane ring.

    Hexamethylene diisocyanate: Contains two isocyanate groups and a linear hexamethylene chain.

Uniqueness

(2-isocyanatoethyl)cyclohexane is unique due to its combination of a cyclohexane ring and an isocyanatoethyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of specialized polyurethanes and other polymers .

Properties

CAS No.

76649-96-2

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-isocyanatoethylcyclohexane

InChI

InChI=1S/C9H15NO/c11-8-10-7-6-9-4-2-1-3-5-9/h9H,1-7H2

InChI Key

FRZASDFCNJQWML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN=C=O

Purity

95

Origin of Product

United States

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